1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro-
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Overview
Description
1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of nitro groups and a butenyl side chain, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.
Introduction of Nitro Groups: Nitration reactions using nitric acid or other nitrating agents can introduce nitro groups at specific positions on the triazole ring.
Addition of the Butenyl Side Chain: This step may involve alkylation reactions using appropriate butenyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.
Chemical Reactions: Acts as a reactive intermediate, facilitating the formation of desired products through its functional groups.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole, 3,5-dinitro-: Lacks the butenyl side chain.
1H-1,2,4-Triazole, 1-(2-nitro-2-butenyl)-3,5-dinitro-: Similar structure but different side chain substitution.
1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3-nitro-: Fewer nitro groups.
Properties
CAS No. |
62063-06-3 |
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Molecular Formula |
C7H8N6O6 |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-(3-methyl-2-nitrobut-2-enyl)-3,5-dinitro-1,2,4-triazole |
InChI |
InChI=1S/C7H8N6O6/c1-4(2)5(11(14)15)3-10-7(13(18)19)8-6(9-10)12(16)17/h3H2,1-2H3 |
InChI Key |
MSYKVMPUGPCYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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